molecular formula C9H12BNO4S B1289218 N-(4-Boronophenyl)-1,3-propanesultam CAS No. 1778667-07-4

N-(4-Boronophenyl)-1,3-propanesultam

Cat. No.: B1289218
CAS No.: 1778667-07-4
M. Wt: 241.08 g/mol
InChI Key: DJRFEMBBOLGQFX-UHFFFAOYSA-N
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Description

N-(4-Boronophenyl)-1,3-propanesultam is a boronic acid derivative with the molecular formula C9H12O4N1S1B1. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,1-dioxidoisothiazolidin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Boronophenyl)-1,3-propanesultam typically involves the reaction of a suitable phenylboronic acid derivative with a 1,1-dioxidoisothiazolidin-2-yl precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-Boronophenyl)-1,3-propanesultam can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols .

Scientific Research Applications

N-(4-Boronophenyl)-1,3-propanesultam has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a building block for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Boronophenyl)-1,3-propanesultam involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Dimethylamino)methyl)phenyl)boronic acid
  • (2-(4-Fluorophenoxy)phenyl)boronic acid
  • (3-(2-Carboxyethyl)phenyl)boronic acid
  • (4-(Morpholinomethyl)phenyl)boronic acid
  • (2-(o-Tolyloxy)phenyl)boronic acid

Uniqueness

What sets N-(4-Boronophenyl)-1,3-propanesultam apart from these similar compounds is its unique 1,1-dioxidoisothiazolidin-2-yl group. This structural feature imparts distinct chemical properties and reactivity, making it particularly useful in specific synthetic and medicinal applications .

Properties

IUPAC Name

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFEMBBOLGQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCS2(=O)=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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